Carbamic acid, N-[(1S)-1-[(methoxymethylamino)carbonyl]propyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, N-[(1S)-1-[(methoxymethylamino)carbonyl]propyl]-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[(1S)-1-[(methoxymethylamino)carbonyl]propyl]-, 1,1-dimethylethyl ester typically involves the reaction of a suitable amine with a chloroformate ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: The starting amine, (1S)-1-[(methoxymethylamino)carbonyl]propylamine, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
Step 2: The reaction mixture is stirred at a low temperature (0-5°C) to facilitate the formation of the carbamic acid ester.
Step 3: The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1S)-1-[(methoxymethylamino)carbonyl]propyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: Carbamic acid and tert-butanol.
Reduction: Corresponding amine and methanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, N-[(1S)-1-[(methoxymethylamino)carbonyl]propyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, N-[(1S)-1-[(methoxymethylamino)carbonyl]propyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modify proteins through carbamylation, altering their function and activity.
Comparison with Similar Compounds
Carbamic acid, N-[(1S)-1-[(methoxymethylamino)carbonyl]propyl]-, 1,1-dimethylethyl ester can be compared with other similar compounds such as:
Carbamic acid, N-[(1S)-1-[(methoxymethylamino)carbonyl]propyl]-, methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Carbamic acid, N-[(1S)-1-[(methoxymethylamino)carbonyl]propyl]-, ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
The uniqueness of this compound lies in its tert-butyl ester group, which can influence its reactivity and stability compared to its methyl and ethyl ester counterparts.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-(methoxymethylamino)-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-6-8(9(14)12-7-16-5)13-10(15)17-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14)(H,13,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTNHQSVCATFKO-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCOC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)NCOC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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